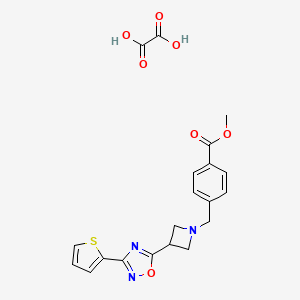

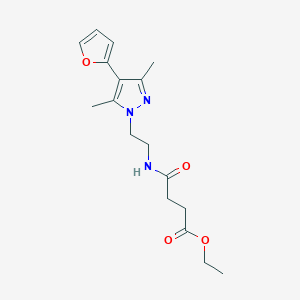

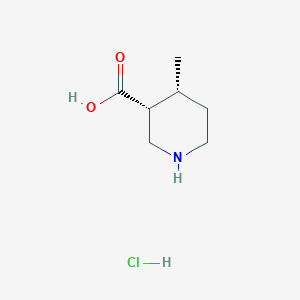

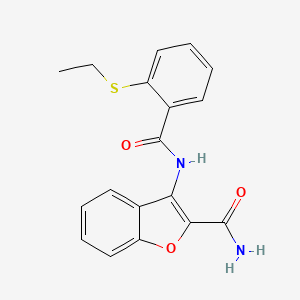

![molecular formula C18H26N2O4 B2829952 N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-12-5](/img/structure/B2829952.png)

N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

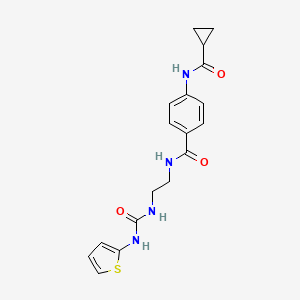

The compound “N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds with enzymes and proteins . The molecule also contains a methoxy group (-OCH3) and a phenethyl group (C6H5CH2CH2-), which are common in many pharmaceutical compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carboxamide group and the construction of the bicyclic structure. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a bicyclic structure (6,8-dioxa-2-azaspiro[3.5]nonane), which is a type of structure found in many biologically active compounds . The presence of oxygen and nitrogen atoms within the ring structure could potentially allow for interesting chemical properties and reactivities .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Applications

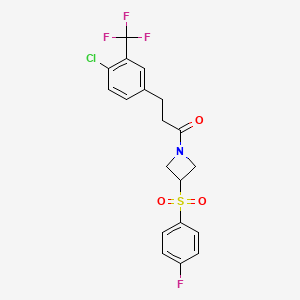

Compounds related to N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide have been evaluated for their antiviral activities, particularly against influenza viruses. A study described the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds showing potent inhibitor effects against influenza A and B viruses, acting as fusion inhibitors to prevent viral entry into host cells (Göktaş et al., 2012).

Material Science and Corrosion Inhibition

Research in material science has investigated spirocyclopropane derivatives, including structures related to the compound , for their potential as corrosion inhibitors. These studies suggest that such compounds can provide effective protection for metals in corrosive environments, highlighting their potential in developing environmentally friendly corrosion prevention technologies (Chafiq et al., 2020).

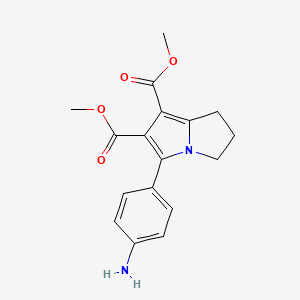

Chemical Synthesis and Drug Development

The unique structural features of spirocyclic compounds, including azaspiro[4.5]decanes, have been exploited in the synthesis of novel chemical entities with potential therapeutic applications. These compounds have been synthesized as intermediates for further chemical modifications, aiming to develop new anti-inflammatory, analgesic, and possibly anticancer drugs, demonstrating the versatility of spirocyclic structures in medicinal chemistry (Abu‐Hashem et al., 2020).

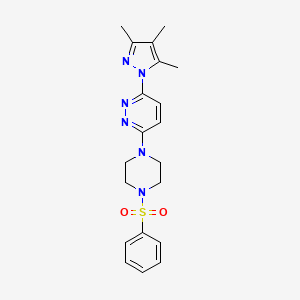

Electrochemical and Electrochromic Materials

Spirocyclic compounds have also been explored for their electrochemical properties, with research focusing on the synthesis of aromatic polyamides containing triphenylamine moieties for application in electrochromic devices. These materials exhibit promising electrochromic properties, making them suitable for use in electronic displays, smart windows, and other applications requiring color changeable materials (Liou & Chang, 2008).

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2)23-12-18(13-24-17)10-20(11-18)16(21)19-9-8-14-4-6-15(22-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVLWFROQNHONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NCCC3=CC=C(C=C3)OC)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)

![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)

![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)